molecular formula C9H8ClFO3 B13325645 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid

3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13325645
M. Wt: 218.61 g/mol
InChI Key: REJFLDDDJSWDKY-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-2-fluorobenzene.

    Halogenation: The benzene ring is halogenated to introduce the chloro and fluoro substituents.

    Hydroxypropanoic Acid Formation: The halogenated benzene is then reacted with a suitable reagent to introduce the hydroxypropanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro and fluoro substituents can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid: An oxidized derivative.

    3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanol: A reduced derivative.

    3-(3-Chloro-2-fluorophenyl)-2-amino-propanoic acid: A substituted derivative.

Uniqueness

3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8ClFO3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14)

InChI Key

REJFLDDDJSWDKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)O

Origin of Product

United States

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